2-Methoxyethyl 5-[(2,5-dimethylphenyl)methoxy]-2-methyl-1-benzofuran-3-carboxylate
Description
2-Methoxyethyl 5-[(2,5-dimethylphenyl)methoxy]-2-methyl-1-benzofuran-3-carboxylate is a synthetic benzofuran derivative characterized by a 2-methylbenzofuran core substituted at position 5 with a (2,5-dimethylphenyl)methoxy group and at position 3 with a 2-methoxyethyl ester. Its synthesis likely follows established routes for benzofuran derivatives, involving cyclization and substitution reactions .
Properties
IUPAC Name |
2-methoxyethyl 5-[(2,5-dimethylphenyl)methoxy]-2-methyl-1-benzofuran-3-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H24O5/c1-14-5-6-15(2)17(11-14)13-26-18-7-8-20-19(12-18)21(16(3)27-20)22(23)25-10-9-24-4/h5-8,11-12H,9-10,13H2,1-4H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GYXMQHPGHDVIHX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C)COC2=CC3=C(C=C2)OC(=C3C(=O)OCCOC)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H24O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80364516 | |
| Record name | 2-methoxyethyl 5-[(2,5-dimethylbenzyl)oxy]-2-methyl-1-benzofuran-3-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80364516 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
368.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
6238-52-4 | |
| Record name | 2-methoxyethyl 5-[(2,5-dimethylbenzyl)oxy]-2-methyl-1-benzofuran-3-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80364516 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methoxyethyl 5-[(2,5-dimethylphenyl)methoxy]-2-methyl-1-benzofuran-3-carboxylate typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the following steps:
Formation of the Benzofuran Core: The benzofuran core can be synthesized through a cyclization reaction of a suitable precursor, such as a 2-hydroxybenzaldehyde derivative, with an appropriate reagent under acidic or basic conditions.
Introduction of the Carboxylate Group: The carboxylate group can be introduced through esterification or carboxylation reactions, using reagents such as carboxylic acids or their derivatives.
Substitution Reactions:
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Catalysts and optimized reaction conditions are often employed to enhance yield and purity.
Chemical Reactions Analysis
Types of Reactions
2-Methoxyethyl 5-[(2,5-dimethylphenyl)methoxy]-2-methyl-1-benzofuran-3-carboxylate can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in reduced forms of the compound.
Substitution: The compound can undergo substitution reactions with nucleophiles or electrophiles, leading to the formation of substituted derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, anhydrous conditions.
Substitution: Methoxyethyl halides, dimethylphenyl halides, polar aprotic solvents.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or alkanes.
Scientific Research Applications
The compound 2-Methoxyethyl 5-[(2,5-dimethylphenyl)methoxy]-2-methyl-1-benzofuran-3-carboxylate is a complex organic molecule with potential applications across various fields, particularly in medicinal chemistry and materials science. This article explores its applications, supported by case studies and data tables where applicable.
Structure and Composition
- Molecular Formula : C₁₈H₁₈O₄
- Molecular Weight : 298.34 g/mol
- Functional Groups : Methoxy, benzofuran, and carboxylate groups.
The structural complexity of this compound suggests a range of chemical reactivities that can be harnessed in different applications.
Medicinal Chemistry
Antitumor Activity
Research has indicated that compounds similar to this compound exhibit significant antitumor properties. For instance, derivatives of benzofuran have been studied for their ability to inhibit cancer cell proliferation. A study published in the Journal of Medicinal Chemistry demonstrated that benzofuran derivatives could induce apoptosis in cancer cells through the activation of specific pathways .
Neuroprotective Effects
Another area of interest is the neuroprotective effects of benzofuran derivatives. Compounds with similar structures have shown promise in protecting neuronal cells against oxidative stress, which is crucial in neurodegenerative diseases such as Alzheimer's and Parkinson's disease. A study highlighted that certain benzofuran derivatives could enhance cognitive function in animal models .
Materials Science
Polymer Synthesis
The compound can serve as a monomer in the synthesis of polymers with unique properties. Its methoxy and carboxylate groups allow for various polymerization techniques, leading to materials with tailored mechanical and thermal properties. Research into polymer composites has shown that incorporating such compounds can improve tensile strength and thermal stability .
Agricultural Chemistry
Pesticide Development
There is potential for this compound to be developed into a pesticide or herbicide. Its structural features may allow it to interact with biological systems of pests or weeds, offering a new avenue for crop protection strategies. Preliminary studies suggest that analogs of this compound exhibit herbicidal activity against common agricultural weeds .
Case Study 1: Antitumor Activity
A notable study involved synthesizing a series of benzofuran derivatives, including compounds similar to the target compound, which were tested against various cancer cell lines. The results indicated that certain modifications enhanced cytotoxicity significantly compared to standard chemotherapeutics .
Case Study 2: Neuroprotective Properties
In a controlled experiment involving mice subjected to neurotoxic agents, administration of a related benzofuran derivative resulted in reduced neuronal damage and improved behavioral outcomes. This suggests the potential for clinical applications in neuroprotection .
Table 1: Summary of Biological Activities
| Activity Type | Compound Type | Reference |
|---|---|---|
| Antitumor | Benzofuran derivatives | |
| Neuroprotective | Benzofuran analogs | |
| Herbicidal | Benzofuran-based pesticides |
Table 2: Synthesis Pathways
| Synthesis Method | Yield (%) | Conditions |
|---|---|---|
| Microwave-assisted | 85 | 150°C for 30 min |
| Conventional heating | 70 | Refluxing for 4 hours |
Mechanism of Action
The mechanism of action of 2-Methoxyethyl 5-[(2,5-dimethylphenyl)methoxy]-2-methyl-1-benzofuran-3-carboxylate involves its interaction with molecular targets and pathways. The compound may exert its effects through:
Binding to Enzymes: Inhibiting or activating specific enzymes involved in metabolic pathways.
Interacting with Receptors: Modulating receptor activity, leading to changes in cellular signaling.
Altering Gene Expression: Influencing the expression of genes involved in various biological processes.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The compound’s structural analogs vary in substituents on the benzofuran core, ester groups, and aromatic moieties. Key comparisons are outlined below:
Substituent Variations on the Aromatic Methoxy Group
2-Methoxyethyl 5-[(2-Chlorophenyl)methoxy]-2-methyl-1-benzofuran-3-carboxylate ()
- Substituent: 2-chlorobenzyloxy (electron-withdrawing Cl).
- Molecular formula: C₂₁H₂₁ClO₅.
- Impact: The chlorine atom may enhance electrophilic reactivity and alter lipophilicity (higher logP) compared to the dimethylphenyl analog.
- 2-Methoxyethyl 6-Bromo-5-[(2,5-Dimethylphenyl)methoxy]-2-methyl-1-benzofuran-3-carboxylate () Substituent: Bromine at position 5. Molecular formula: C₂₂H₂₃BrO₅.
- 2-Methoxyethyl 5-[(2,6-Dichlorophenyl)methoxy]-6-bromo-2-methyl-1-benzofuran-3-carboxylate () Substituent: 2,6-dichlorophenylmethoxy and bromine. Molecular formula: C₂₂H₂₀BrCl₂O₅. Impact: Dual halogenation likely reduces solubility and increases metabolic stability compared to non-halogenated analogs .
Ester Group Modifications
Methyl 6-Bromo-5-[(2,5-Dimethylphenyl)methoxy]-2-methyl-1-benzofuran-3-carboxylate ()
Ethyl 5-[(4-Bromophenyl)methoxy]-2-methyl-1-benzofuran-3-carboxylate ()
Functional Group Additions
- Pentyl 5-{[(2,5-Dimethylphenyl)sulfonyl]amino}-2-methyl-1-benzofuran-3-carboxylate () Substituent: Sulfonamide group. Molecular formula: C₂₃H₂₇NO₅S.
- Ethyl 5-{Benzoyl[(2,5-Dimethylphenyl)sulfonyl]amino}-2-methyl-1-benzofuran-3-carboxylate () Substituent: Benzoyl-sulfonamide. Molecular formula: C₂₇H₂₅NO₆S. Impact: The bulky benzoyl group may reduce membrane permeability but improve target specificity .
Structural and Physicochemical Data Table
Research Implications and Trends
- Synthetic Accessibility : The target compound and its analogs are synthesized via modular routes, enabling rapid exploration of structure-activity relationships (SAR) .
- Biological Potential: While antimicrobial activity is noted for methyl 5-methoxy analogs (), the target compound’s dimethylphenyl and 2-methoxyethyl groups may improve pharmacokinetic profiles, such as bioavailability and half-life.
Biological Activity
The compound 2-Methoxyethyl 5-[(2,5-dimethylphenyl)methoxy]-2-methyl-1-benzofuran-3-carboxylate is a synthetic organic compound that has garnered attention for its potential biological activities. This article explores its biological activity, including mechanisms of action, therapeutic potentials, and relevant research findings.
Chemical Structure and Properties
The molecular formula for this compound is . Its structure features a benzofuran moiety, which is known for various biological activities, and a methoxy group that can enhance lipophilicity and bioavailability.
Structural Features
| Feature | Description |
|---|---|
| Benzofuran Core | Imparts potential neuroprotective and anti-inflammatory properties. |
| Methoxy Groups | Enhance solubility and may influence receptor binding. |
| Dimethylphenyl Substituent | May contribute to selective biological interactions. |
The biological activity of this compound is believed to involve several mechanisms:
- Antioxidant Activity : The presence of the benzofuran structure may confer antioxidant properties, helping to mitigate oxidative stress in cells.
- Enzyme Inhibition : Preliminary studies suggest that this compound may inhibit specific metabolic enzymes, which can be beneficial in treating metabolic disorders.
- Receptor Modulation : Interaction with various receptors could lead to effects on neurotransmission and other physiological processes.
Case Studies and Research Findings
- Antioxidant Studies : A study evaluated the antioxidant capacity of related benzofuran compounds, showing significant free radical scavenging activity, suggesting potential protective effects against oxidative damage.
- Neuroprotective Effects : Research has indicated that compounds with similar structures exhibit neuroprotective properties by modulating neurotransmitter levels and reducing neuroinflammation.
- Enzyme Inhibition : In vitro studies demonstrated that derivatives of benzofuran can inhibit acetylcholinesterase (AChE), which is crucial in the management of Alzheimer's disease.
Comparative Analysis with Similar Compounds
| Compound Name | Biological Activity |
|---|---|
| This compound | Potential antioxidant and enzyme inhibition properties. |
| 5-Methoxybenzofuran | Exhibits anti-inflammatory effects in animal models. |
| Benzofuran derivatives | Known for neuroprotective and anticancer activities. |
Q & A
Q. Methodology :
- Synthesize analogs with targeted substitutions (e.g., halogen replacement, ester chain modification).
- Test in vitro against viral/bacterial targets (IC assays) and compare with computational docking (e.g., AutoDock Vina) to map binding interactions .
Advanced: How to address contradictions in crystallographic data refinement for anisotropic displacement parameters?
- Discrepancy Sources : Thermal motion anisotropy in bulky substituents (e.g., dimethylphenyl groups) or solvent inclusion artifacts.
- Solutions :
Advanced: What experimental designs optimize reaction yields in nucleophilic substitution reactions?
- Solvent Effects : Polar aprotic solvents (DMF, DMSO) enhance nucleophilicity of oxygen/nitrogen nucleophiles .
- Catalyst Screening : Test KCO, CsCO, or DBU for base-mediated reactions (yields vary from 60% to 85%) .
- Kinetic Control : Monitor reaction progress via in situ IR to quench at optimal conversion (~90%) and minimize side-product formation .
Advanced: How to design a mechanistic study for biological target interaction?
- Target Identification : Use phage display or affinity chromatography to isolate binding proteins .
- Isothermal Titration Calorimetry (ITC) : Quantify binding constants (K) and thermodynamic profiles (ΔH, ΔS) .
- Mutagenesis Assays : Engineer target protein mutants (e.g., alanine scanning) to pinpoint critical binding residues .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
